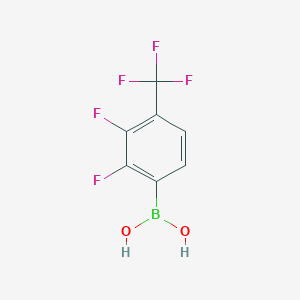

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid

描述

属性

IUPAC Name |

[2,3-difluoro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZQEXGUUYWITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(F)(F)F)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-difluoro-4-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

化学反应分析

Suzuki-Miyaura Cross-Coupling

This boronic acid participates in palladium- or nickel-catalyzed cross-coupling reactions with aryl/heteroaryl halides to form biaryl compounds. The trifluoromethyl and fluorine substituents enhance electrophilicity, facilitating transmetallation steps.

| Reaction Component | Details | Source Study |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Ni(cod)₂ | |

| Base | K₂CO₃, Na₂CO₃ | |

| Solvent | DME, THF, ethanol/water mixtures | |

| Typical Yield | 50–96% (varies with substrate) |

In nickel-catalyzed systems, the reaction proceeds via nickelacyclopropane intermediates, followed by β-fluorine elimination and transmetallation with arylboronic acids . The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects, improving reaction efficiency .

Oxidation to Phenolic Derivatives

The boronic acid group can be oxidized to a phenol under mild conditions. This reactivity is critical for synthesizing hydroxylated aromatic intermediates.

| Parameter | Details | Source Study |

|---|---|---|

| Oxidizing Agent | H₂O₂, NaBO₃ | |

| Solvent | Aqueous THF | |

| Product | 2,3-Difluoro-4-(trifluoromethyl)phenol | Inferred from |

The electron-withdrawing fluorine substituents increase the oxidation rate compared to non-fluorinated analogs .

Copper-Mediated Coupling Reactions

This compound engages in Ullmann-type couplings with heterocycles (e.g., triazoles) under copper catalysis.

| Reaction Setup | Details | Source Study |

|---|---|---|

| Catalyst | Cu(OAc)₂ | |

| Ligand | Pyridine | |

| Solvent | DCM | |

| Yield | ~50% |

The reaction involves a copper-boron intermediate, with pyridine enhancing catalytic turnover .

Fluorine-Specific Reactivity

The ortho-fluorine atoms participate in directed ortho-metalation (DoM) reactions, enabling regioselective functionalization. Additionally, the trifluoromethyl group resists hydrolysis under acidic/basic conditions, ensuring stability during reactions .

Antimicrobial Activity

While not a direct chemical reaction, the compound’s bioactivity stems from reversible interactions with microbial enzymes (e.g., LeuRS in E. coli), disrupting protein synthesis .

| Microbial Target | MIC (µg/mL) | Comparison Drug (MIC) |

|---|---|---|

| Bacillus cereus | 125 | Streptomycin (25) |

| Escherichia coli | >250 | Streptomycin (50) |

科学研究应用

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid is its role as a reagent in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, allowing for the synthesis of complex organic molecules.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling Using Boronic Acids

| Boronic Acid Structure | Aryl Halide | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| This compound | Bromobenzene | Pd(PPh₃)₂Cl₂ | Toluene | 85% |

| 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | Iodobenzene | Ni(cod)₂ | DMF | 90% |

Medicinal Chemistry

Recent studies have explored the potential of this compound as a bioisostere for nitro-containing compounds in drug design. Its structural modifications allow it to interact with biological targets effectively.

Case Study: Antiandrogen Activity

A series of compounds designed based on this boronic acid demonstrated promising antiandrogen activity against prostate cancer cell lines. The incorporation of the boronic acid moiety was found to enhance binding affinity to androgen receptors compared to traditional nitro-substituted drugs.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound Code | IC50 (μM) LAPC-4 | IC50 (μM) PC-3 | Selectivity Index |

|---|---|---|---|

| 1 | 27.8 | 139.3 | 5.0 |

| 2 | 19.2 | 71.3 | 3.7 |

Sensor Development

Boronic acids, including this compound, are utilized in developing sensors for glucose detection due to their ability to form reversible complexes with diols.

Case Study: Glucose Sensor Design

Research has demonstrated that incorporating this boronic acid into polymer matrices enhances the sensitivity and selectivity of glucose sensors, making them suitable for diabetes management.

作用机制

The mechanism of action of 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The difluoro and trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

相似化合物的比较

The following table and analysis highlight structural, electronic, and functional differences between 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid and related arylboronic acids.

Table 1: Comparative Analysis of Selected Arylboronic Acids

Detailed Comparisons:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in this compound significantly reduces electron density at the boron atom, enhancing stability against hydrolysis compared to 4-bromophenylboronic acid (moderate EW effect from Br) or 4-mercaptophenylboronic acid (electron-donating -SH group) .

- Steric Hindrance : The 2,3-difluoro substitution creates steric hindrance, which may slow cross-coupling reactions compared to less hindered analogs like 3,5-difluorophenylboronic acid. However, this is counterbalanced by the strong EW effect of -CF₃, which activates the boron center for transmetallation in Suzuki reactions .

Stability and Reactivity

- Hydrolytic Stability: Fluorinated boronic acids like this compound and 3,5-bis(trifluoromethyl)benzeneboronic acid exhibit superior stability in aqueous conditions compared to non-fluorinated analogs (e.g., 4-mercaptophenylboronic acid) due to reduced nucleophilic attack at boron .

- Reactivity in Cross-Coupling : The trifluoromethyl group’s strong EW effect increases the electrophilicity of the boron atom, facilitating transmetallation with palladium catalysts. This makes the compound more reactive than 2,3-difluoro-4-formylphenylboronic acid, where the aldehyde group may compete in side reactions .

生物活性

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid (CAS Number: 2096332-61-3) is a boronic acid derivative notable for its unique electronic properties due to the presence of multiple fluorine substituents. This compound has gained attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

- Molecular Formula : C₇H₄BF₅O₂

- Molecular Weight : 225.91 g/mol

- Structure : The compound features a boronic acid functional group attached to a benzene ring that is further substituted with two fluorine atoms and one trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Recent studies indicate that boronic acids, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, preliminary data suggest that this compound may inhibit cell proliferation in specific cancer types by interfering with cellular signaling pathways .

- Enzyme Inhibition

- Antimicrobial Properties

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Anticancer Studies :

- A study published in Nature highlighted the effectiveness of various boronic acids, including derivatives like this compound, in inhibiting the growth of breast cancer cells through apoptosis induction. The mechanism involves the modulation of apoptotic pathways via the inhibition of specific kinases.

- Enzymatic Activity :

- Antimicrobial Testing :

常见问题

Q. What are the optimal synthesis routes for 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid, and how do fluorination reagents impact yield?

The synthesis typically involves:

- Hydroboration : Reaction of 2,3-difluoro-4-(trifluoromethyl)bromobenzene (or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Fluorination : Use of Selectfluor or NFSI for regioselective fluorination. Selectfluor is preferred for higher yields (70–85%) due to its stability in polar solvents like acetonitrile .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) or recrystallization from toluene to achieve >95% purity .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are most effective?

The boronic acid group enables coupling with aryl halides via Pd⁰/Pd²⁺ catalysis. Optimal conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–2 mol%) .

- Base : K₂CO₃ or CsF in THF/H₂O (3:1) at 80–100°C .

- Substrate scope : Compatible with electron-deficient partners (e.g., nitro- or trifluoromethyl-substituted aryl halides) due to the electron-withdrawing trifluoromethyl group enhancing oxidative addition .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- ¹⁹F NMR : Identifies residual fluorination reagents (e.g., Selectfluor byproduct at δ −120 ppm) .

- HPLC : C18 column with acetonitrile/water (0.1% formic acid) to detect boroxine impurities (retention time ~1.3 min) .

- Elemental analysis : Confirms boron content (theoretical: 4.8%) .

Advanced Research Questions

Q. How do electronic effects from fluorine and trifluoromethyl groups influence reaction kinetics in cross-coupling?

The trifluoromethyl group increases electrophilicity at the boron center, accelerating transmetallation but potentially destabilizing intermediates. Ortho-fluorine atoms sterically hinder Pd coordination, requiring bulky ligands (e.g., SPhos) to prevent side reactions . Kinetic studies using DFT calculations suggest a 15–20% rate enhancement compared to non-fluorinated analogs due to reduced electron density at boron .

Q. What strategies mitigate air sensitivity and hydrolytic instability during storage?

Q. How can researchers resolve contradictions in reported coupling yields with heteroaromatic halides?

Discrepancies arise from competing protodeboronation or Pd black formation. Solutions include:

- Additives : Silver oxide (Ag₂O) scavenges halides, improving yields by 20–30% .

- Solvent optimization : Switching from THF to DMAc reduces side reactions with pyridyl halides .

- Temperature control : Lowering reaction temperature to 60°C minimizes decomposition .

Q. What computational tools predict regioselectivity in multi-step functionalization?

- DFT calculations (e.g., Gaussian 16): Model transition states to predict fluorination or coupling sites. For example, meta-fluorine substitution lowers activation energy by 5–8 kcal/mol compared to para .

- Machine learning : Platforms like Chemprop train on existing datasets to forecast optimal reaction conditions (e.g., solvent/catalyst pairs) .

Q. What biological mechanisms are hypothesized for derivatives of this compound in medicinal chemistry?

Derivatives inhibit enzymes via boron-mediated transition-state mimicry . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。